molecular formula C11H13NO2 B13510999 1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Cat. No.: B13510999
M. Wt: 191.23 g/mol
InChI Key: OSNDSXBGYACZQG-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their presence in various natural products and their significant pharmacological potential. This compound has garnered interest due to its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a biogenic amine (such as phenylethylamine) condenses with an aldehyde or α-keto acid . Another method includes the cyclization of benzylamine to the ether linker of a precursor compound .

Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions that improve atom economy, selectivity, and yield. These reactions often use transition metal-catalyzed cross-dehydrogenative coupling strategies .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄).

    Catalysts: Transition metals like palladium or platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Mechanism of Action

Comparison with Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is unique compared to other similar compounds due to its specific neuroprotective properties and broad pharmacological potential. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and therapeutic potential.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-7-10-6-9(11(13)14)3-2-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3,(H,13,14)

InChI Key

OSNDSXBGYACZQG-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C=CC(=C2)C(=O)O

Origin of Product

United States

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